4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
This compound features a benzamide core linked to a piperidin-4-yl group substituted with a 1-phenyl-1H-1,2,3-triazole-4-carbonyl moiety. The chloro substituent at the benzamide’s para position and the triazole ring introduce unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
4-chloro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-16-8-6-15(7-9-16)20(28)23-17-10-12-26(13-11-17)21(29)19-14-27(25-24-19)18-4-2-1-3-5-18/h1-9,14,17H,10-13H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICULFWGDHWDLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride, which is then reacted with 4-piperidinylamine to form the intermediate. This intermediate is subsequently coupled with 4-chlorobenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in Benzamide-Piperidine Derivatives
Several analogs share the benzamide-piperidine scaffold but differ in substituents and linker groups:
Key Observations :
Crystal Structure and Conformational Analysis
- Target Compound : While direct crystal data for the triazole-containing analog is unavailable, related structures (e.g., –9, 14) provide insights.
- Piperidine Conformation : In 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide, the piperidine adopts a chair conformation with substituents inclined at 89.1° .
- Hydrogen Bonding : Analogous compounds form sheets via O-H···O and N-H···O interactions, critical for solubility and crystallization .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Glycine Transport Inhibition : [35S]ACPPB () demonstrates that benzamide-piperidine derivatives can target CNS pathways. The triazole analog may exhibit improved blood-brain barrier penetration due to reduced polarity .
- Electron-Withdrawing Effects : Chloro and trifluoromethyl groups enhance binding affinity to hydrophobic pockets in enzymes or receptors, as seen in analogs with IC50 values <1 μM .
Solubility and Stability
- Hydrogen Bonding : Urea/thiourea linkers (–2) increase solubility but may reduce metabolic stability. The triazole’s stability under physiological conditions could offer a pharmacokinetic advantage .
- Crystallinity : Chloro-substituted analogs (–9) form robust crystal lattices via H-bonding, whereas bulkier triazole substituents might reduce melting points, aiding formulation .
Biological Activity
The compound 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative that combines a triazole moiety with a piperidine and benzamide structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound can be structurally represented as follows:
This molecular formula indicates the presence of a chlorine atom, which is known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cellular processes or inhibition of cell wall synthesis.
Table 1: Antimicrobial Activity of Related Triazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole A | S. aureus | 4.5 | |
| Triazole B | E. coli | 8.0 | |
| Triazole C | P. aeruginosa | 6.0 |
Anticancer Activity
In the context of anticancer research, compounds similar to 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have been evaluated for their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can lead to DNA damage and mitochondrial dysfunction in various cancer cell lines.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Triazole D | HeLa | 15 | DNA intercalation | |
| Triazole E | MCF-7 | 10 | Apoptosis induction | |
| Triazole F | A549 | 12 | Mitochondrial membrane potential |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a triazole derivative significantly reduced bacterial load in infected mice models, showing promise for therapeutic applications in treating bacterial infections.
- Case Study on Cancer Treatment : In vitro studies revealed that a related compound induced significant apoptosis in breast cancer cells, suggesting potential for development as an anticancer agent.
Q & A
Q. Q1. What are the foundational strategies for synthesizing 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Piperidine Coupling : Amide bond formation between the triazole-carbonyl group and the piperidine moiety using coupling agents like EDCI/HOBt .
- Benzamide Attachment : Reaction of 4-chlorobenzoyl chloride with the free amine on the piperidine ring under basic conditions (e.g., DIPEA in DMF) .
Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Purity is assessed via HPLC (>95%) .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction yields and purity for this compound?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, DMF/water mixtures improve CuAAC yields .
- Purification : Use preparative HPLC or column chromatography with gradients (e.g., 5–50% acetonitrile in water) to resolve byproducts. Monitor intermediates via TLC .
- Catalyst Screening : Test alternative catalysts (e.g., ruthenium for strain-promoted cycloadditions) to enhance regioselectivity .
Biological Activity Profiling
Q. Q3. What methodologies are used to evaluate the compound’s biological activity?
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. IC values are calculated via dose-response curves .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare selectivity indices (SI) against normal cells .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target engagement. Cross-validate with Western blotting .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How can SAR studies be designed to improve potency?
- Substitution Patterns : Synthesize derivatives with halogens (F, Br) or electron-withdrawing groups (NO) at the benzamide para position. Assess impact on binding affinity via SPR .
- Scaffold Modifications : Replace piperidine with morpholine or azetidine to evaluate conformational effects. Use molecular docking (AutoDock Vina) to predict binding poses .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with triazole N2) using X-ray crystallography of target-ligand complexes .
Data Contradiction Analysis
Q. Q5. How should conflicting biological activity data between assays be resolved?
- Reproducibility Checks : Repeat assays in triplicate under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal Assays : Validate results using alternative methods (e.g., ITC for binding affinity vs. SPR).
- Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted azide) that may interfere with activity .
Computational Modeling
Q. Q6. What computational tools predict the compound’s mechanism of action?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to assess stability of binding poses .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energy contributions from hydrophobic/electrostatic interactions .
- ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Stability and Degradation
Q. Q7. How can chemical stability under physiological conditions be assessed?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-MS .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Store samples at 4°C in amber vials to prevent photodegradation .
Selectivity Challenges
Q. Q8. What strategies mitigate off-target effects in kinase inhibition studies?
- Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target hits. Use KinomeScan technology for high-throughput profiling .
- Counter-Screening : Evaluate activity against structurally similar enzymes (e.g., PIM-1 vs. PIM-2) to refine selectivity .
Analytical Method Development
Q. Q9. How to validate an HPLC method for quantifying this compound in biological matrices?
- Linearity : Establish a calibration curve (1–100 μg/mL) with R > 0.99.
- Recovery Studies : Spike plasma samples with known concentrations; recoveries should be 85–115% .
- LOQ/LOD : Determine limits of quantification/detection via signal-to-noise ratios (S/N ≥ 10 for LOQ) .
Future Research Directions
Q. Q10. What gaps exist in current research, and how can they be addressed?
- Proteolysis-Targeting Chimeras (PROTACs) : Explore the compound as a warhead for degrading undruggable targets .
- In Vivo Efficacy : Conduct pharmacokinetic studies in rodent models to assess bioavailability and half-life .
- Polypharmacology : Investigate dual-target inhibition (e.g., kinase + protease) using functional proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
